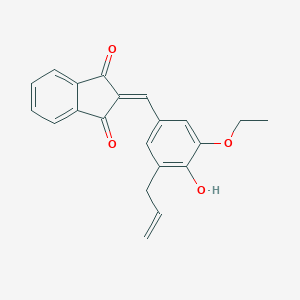![molecular formula C32H32BrN3O2 B302549 N'-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-5-bromo-1-benzofuran-2-carbohydrazide](/img/structure/B302549.png)
N'-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-5-bromo-1-benzofuran-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-5-bromo-1-benzofuran-2-carbohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of N-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-5-bromo-1-benzofuran-2-carbohydrazide involves the inhibition of specific enzymes and pathways that are involved in cancer cell growth and proliferation. The compound has been shown to target various signaling pathways, including the PI3K/AKT/mTOR and MAPK/ERK pathways, which are known to play a crucial role in cancer cell survival.
Biochemical and Physiological Effects:
N-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-5-bromo-1-benzofuran-2-carbohydrazide has been reported to have several biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, and suppression of tumor growth. The compound has also been shown to have low toxicity levels, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-5-bromo-1-benzofuran-2-carbohydrazide in lab experiments include its high potency and selectivity towards cancer cells, low toxicity levels, and ease of synthesis. However, the limitations of using the compound include its limited solubility in water, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research on N-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-5-bromo-1-benzofuran-2-carbohydrazide. These include the development of new synthetic methods to improve the compound's solubility and pharmacokinetic properties, the identification of its molecular targets and pathways, and the evaluation of its efficacy and safety in preclinical and clinical trials. Additionally, the compound's potential applications in other fields of research, such as neurodegenerative diseases and inflammation, can also be explored.
In conclusion, N-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-5-bromo-1-benzofuran-2-carbohydrazide is a promising compound with potential applications in various fields of research. Its unique structure and mechanism of action make it an interesting target for further investigation, and its low toxicity levels and high potency towards cancer cells make it a promising candidate for the development of anticancer drugs.
Méthodes De Synthèse
The synthesis of N-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-5-bromo-1-benzofuran-2-carbohydrazide involves a series of chemical reactions that require several reagents and solvents. The detailed synthesis method can be found in various research articles and patents.
Applications De Recherche Scientifique
N-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-5-bromo-1-benzofuran-2-carbohydrazide has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, drug discovery, and cancer research. Several studies have reported the compound's ability to inhibit the growth of cancer cells, making it a promising candidate for the development of anticancer drugs.
Propriétés
Nom du produit |
N'-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-5-bromo-1-benzofuran-2-carbohydrazide |
|---|---|
Formule moléculaire |
C32H32BrN3O2 |
Poids moléculaire |
570.5 g/mol |
Nom IUPAC |
N-[(Z)-[1-[4-(1-adamantyl)phenyl]-2,5-dimethylpyrrol-3-yl]methylideneamino]-5-bromo-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C32H32BrN3O2/c1-19-9-25(18-34-35-31(37)30-14-24-13-27(33)5-8-29(24)38-30)20(2)36(19)28-6-3-26(4-7-28)32-15-21-10-22(16-32)12-23(11-21)17-32/h3-9,13-14,18,21-23H,10-12,15-17H2,1-2H3,(H,35,37)/b34-18- |
Clé InChI |
LIDHVJABHSYMMT-HQDYHJHZSA-N |
SMILES isomérique |
CC1=CC(=C(N1C2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)C)/C=N\NC(=O)C6=CC7=C(O6)C=CC(=C7)Br |
SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)C)C=NNC(=O)C6=CC7=C(O6)C=CC(=C7)Br |
SMILES canonique |
CC1=CC(=C(N1C2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)C)C=NNC(=O)C6=CC7=C(O6)C=CC(=C7)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5Z)-2-(4-bromoanilino)-5-[(1,2-dimethylindol-3-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B302469.png)
![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B302470.png)
![2-[(1,2-dimethyl-1H-indol-3-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B302474.png)
![ethyl 5-(3,4-dimethoxyphenyl)-2-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302475.png)
![ethyl 5-(4-methoxyphenyl)-2-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302476.png)
![isopropyl 5-(4-methoxyphenyl)-7-methyl-2-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302479.png)
![N-benzyl-2-{[(6-methyl-1,3-benzodioxol-5-yl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B302480.png)
![ethyl 7-methyl-2-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302483.png)
![ethyl 7-methyl-2-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302484.png)
![ethyl 5-[4-(dimethylamino)phenyl]-7-methyl-2-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302485.png)
![ethyl (2Z)-5-(4-chlorophenyl)-7-methyl-2-[(6-methyl-1,3-benzodioxol-5-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302486.png)
![ethyl 5-(2,5-dimethoxyphenyl)-7-methyl-2-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302488.png)
![ethyl 5-(2,4-dimethoxyphenyl)-7-methyl-2-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302489.png)